molecular formula C15H14O3S B565444 (S)-Modafinil-d10 Carboxylate CAS No. 1329509-51-4

(S)-Modafinil-d10 Carboxylate

Cat. No.: B565444
CAS No.: 1329509-51-4
M. Wt: 284.395
InChI Key: QARQPIWTMBRJFX-RHQRRTOZSA-N
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Description

(S)-Modafinil-d10 Carboxylate is a deuterium-labeled stable isotope of the modafinil carboxylate metabolite, serving as a critical internal standard in quantitative bioanalytical research. Its primary research value lies in enabling precise and accurate quantification of modafinil and its metabolites in biological matrices using advanced techniques like liquid chromatography high-resolution mass spectrometry (LC-HRMS), which is essential for studying the drug's pharmacokinetic profile . Researchers utilize this compound to investigate the complex and multifaceted mechanism of action of modafinil, which involves the inhibition of the dopamine transporter (DAT) to increase extracellular dopamine, as well as the modulation of other neurotransmitter systems including norepinephrine, serotonin, glutamate, and GABA . By providing a non-interfering isotopic standard, this compound facilitates rigorous metabolic studies and helps in the identification and quantitation of novel modafinil analogs, contributing to scientific understanding and regulatory oversight . This compound is intended for use in professional laboratory settings to support neuroscience and pharmacology research.

Properties

CAS No.

1329509-51-4

Molecular Formula

C15H14O3S

Molecular Weight

284.395

IUPAC Name

2-[(S)-bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetic acid

InChI

InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/t19-/m0/s1/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D

InChI Key

QARQPIWTMBRJFX-RHQRRTOZSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O

Synonyms

2-[(S)-(Diphenyl-methyl)sulfinyl-d10]-acetic Acid;  _x000B_(S)-(-)-Modafinil Acid-d10; 

Origin of Product

United States

Synthetic Methodologies and Stereochemical Control of S Modafinil D10 Carboxylate

Strategies for Deuterium (B1214612) Incorporation during Synthesis

The introduction of deuterium into the modafinil (B37608) carboxylate structure is a critical step in the synthesis of its deuterated isotopologue. The stability of the carbon-deuterium bond can lead to altered metabolic profiles, making deuterated compounds valuable in pharmaceutical research. nih.gov

Regiospecific Deuteration Techniques

Achieving site-specific deuteration is paramount to ensure that the deuterium atoms are located at the desired positions within the molecule, in this case, the two phenyl rings.

Hydrogen-Deuterium (H/D) Exchange: One common method is the hydrogen-deuterium exchange reaction. This can be achieved under various conditions, including acid- or base-catalyzed exchanges. For aromatic rings, transition metal catalysts like platinum or silver can facilitate regioselective H/D exchange with a deuterium source such as deuterium oxide (D₂O). researchgate.netrsc.orgnih.govresearchgate.net For instance, a silver-catalyzed method has been shown to effectively deuterate electron-rich arenes. rsc.org Photocatalytic methods using organic photocatalysts have also been developed for highly regioselective deuteration at specific C-H bonds. chemrxiv.org A practical method for the reductive deuteration of the precursor ketone using magnesium and D₂O has also been reported, which can be used to synthesize the deuterated (benzhydrylsulfanyl)acetic acid, a precursor to deuterated modafinil. cas.cn

Use of Deuterated Starting Materials: An alternative strategy involves the use of starting materials that already contain deuterium at the desired positions. For the synthesis of (S)-Modafinil-d10 Carboxylate, this would involve starting with a deuterated form of benzhydrol or a related precursor where the phenyl rings are fully deuterated (d10).

Isotopic Purity Considerations in Synthesis

Ensuring high isotopic purity is crucial for the intended applications of deuterated compounds. rsc.org The presence of incompletely deuterated or non-deuterated species can complicate analytical studies and diminish the desired kinetic isotope effect. nih.govnih.gov

Challenges in Achieving High Purity: Synthesizing compounds with 100% isotopic purity is often challenging. nih.govresearchgate.net The efficiency of the deuteration reaction and the isotopic enrichment of the deuterium source are key factors. nih.gov Reversible reactions can lead to incomplete deuterium incorporation. researchgate.net

Analytical Techniques for Purity Assessment: High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential tools for determining the isotopic enrichment and structural integrity of deuterated compounds. rsc.org These techniques allow for the quantification of the deuterium content and confirmation of its location within the molecule.

Asymmetric Synthesis Approaches for Enantiomeric Purity

The biological activity of modafinil resides primarily in the (R)-enantiomer (armodafinil), while the (S)-enantiomer is metabolized more rapidly. sci-hub.semdpi.com Therefore, controlling the stereochemistry at the sulfur atom to produce the desired (S)-enantiomer of modafinil-d10 carboxylate is a key challenge.

Chiral Catalyst and Reagent Applications

The asymmetric oxidation of the prochiral sulfide (B99878) precursor is a common and effective strategy to establish the desired stereocenter.

Metal-Based Chiral Catalysts: A variety of chiral metal complexes have been developed for the asymmetric oxidation of sulfides. organic-chemistry.orgthieme-connect.com Titanium-based catalysts, particularly those using diethyl tartrate (DET) as a chiral ligand (a modified Sharpless system), have been employed for the enantioselective oxidation of modafinil precursors. iau.irgoogle.com Vanadium and iron complexes with chiral ligands have also shown promise. mdpi.comorganic-chemistry.orgresearchgate.net Ruthenium and iridium complexes have been utilized in chiral-at-metal strategies for the resolution of modafinil acid and its analogs. sci-hub.sebeilstein-journals.org

Chiral Organic Reagents: Stoichiometric chiral oxidizing agents, such as chiral oxaziridines, have been used to achieve enantioselective oxidation of modafinil derivatives. researchgate.netnih.gov

Diastereoselective and Enantioselective Pathways

Diastereoselective approaches often involve the use of a chiral auxiliary attached to the substrate, which directs the oxidation to one of the two enantiotopic faces of the sulfur atom.

Chiral Auxiliaries: Enantiomerically pure dihydrooxazole auxiliaries have been shown to be effective in the diastereoselective oxidation of sulfides to sulfoxides, achieving high diastereomeric ratios. rsc.orgrsc.orgresearchgate.net The reaction of racemic β-sulfinyl carboxylic acid with a chiral thiazolidinethione has been used to prepare both enantiomers of modafinil and related compounds. researchgate.net

Biocatalysis: Microbial oxidation offers a green and highly enantioselective route. Organisms like Bacillus subtilis and the fungus Beauveria bassiana have been used for the enantioselective oxidation of benzhydrylsulfanyl acetic acid to produce the (S)- and (R)-enantiomers of modafinil, respectively, with high enantiomeric excess. nih.govresearchgate.netnih.gov

Reaction Condition Optimization for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and both the chemical and stereochemical purity of the final product.

Oxidizing Agent and Solvent: The choice of oxidizing agent, such as hydrogen peroxide or cumene (B47948) hydroperoxide, and the solvent can significantly impact the reaction's efficiency and selectivity. iau.irgoogle.comnih.govtandfonline.com The use of ionic liquids as solvents has been explored and, in some cases, has led to improved yields and even a reversal of enantioselectivity. researchgate.net

Temperature and Reaction Time: Controlling the temperature is critical, as side reactions and over-oxidation to the sulfone can occur at higher temperatures. nih.govtandfonline.com The reaction time must be sufficient for complete conversion while minimizing the formation of impurities. google.com

Catalyst Loading and Additives: In catalytic systems, the amount of catalyst used can affect both the reaction rate and the enantioselectivity. mdpi.com The presence of a base, such as N,N-diisopropylethylamine, has been shown to be beneficial in certain titanium-catalyzed oxidations. google.com

ParameterConditionEffect on Yield/Purity
Oxidizing Agent Hydrogen Peroxide, Cumene HydroperoxideChoice affects selectivity and potential for over-oxidation. google.comnih.gov
Catalyst Ti(OiPr)₄/DET, Chiral Vanadium ComplexesInfluences enantioselectivity. organic-chemistry.orgiau.ir
Solvent Dichloromethane, Ionic LiquidsCan impact yield and enantioselectivity. iau.irresearchgate.net
Temperature -20°C to 40°CLower temperatures often improve selectivity. mdpi.comgoogle.com
Additives Base (e.g., DIPEA)Can enhance enantioselectivity in some systems. google.com
Reaction Time Varies (e.g., 8-12 hours)Optimized to ensure complete conversion and minimize byproducts. google.com

Derivatization of this compound for Specific Research Applications

Synthesis of Methyl Ester Derivatives

The synthesis of the methyl ester derivative is a common and straightforward modification of this compound. The resulting compound, this compound Methyl Ester, is a documented chemical entity used in research settings. clearsynth.comlgcstandards.com

The most probable synthetic pathway is the direct esterification of the parent carboxylic acid. This can be achieved through standard chemical methods, such as Fischer esterification. In a typical procedure analogous to those used for similar substrates, this compound would be dissolved in methanol (B129727) in the presence of a strong acid catalyst, like concentrated sulfuric acid (H₂SO₄), and heated to drive the reaction to completion. nih.govnih.gov

Alternative methods could involve converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with methanol. This two-step process often proceeds under milder conditions and can result in high yields of the desired ester. nih.gov

Table 1: Properties of this compound Methyl Ester

Property Value Source
Chemical Name methyl (S)-2-((bis(phenyl-d5)methyl)sulfinyl)acetate lgcstandards.com
CAS Number 1329651-14-0 clearsynth.comlgcstandards.com
Molecular Formula C₁₆H₆D₁₀O₃S lgcstandards.com
Molecular Weight 298.42 g/mol lgcstandards.com

| Application | Analytical standard, research chemical | clearsynth.com |

Other Functional Group Modifications

Beyond simple esterification, the carboxylic acid moiety of this compound allows for a range of other functional group modifications. While specific examples for the d10-labeled compound are not extensively detailed, research on the non-deuterated analog, modafinic acid, demonstrates the chemical versatility of this scaffold. These reactions are directly applicable to the deuterated version for creating novel research tools.

Amide Formation: The carboxylic acid can be coupled with a diverse array of primary and secondary amines to generate a library of amide derivatives. This is typically accomplished by first activating the carboxylic acid, for example by converting it to an acyl chloride, and then reacting it with the desired amine. nih.gov Studies on non-deuterated modafinil precursors have successfully synthesized N-methyl, N-allyl, N-cyclohexyl, and various other N-substituted amides. nih.gov These modifications can significantly alter the compound's physicochemical properties.

Ester Derivatization via Cycloaddition: More complex ester derivatives have also been synthesized from the non-deuterated modafinil acid precursor. One reported strategy involves a condensation reaction between the carboxylic acid and propargyl alcohol, followed by a 1,3-dipolar cycloaddition reaction. mdpi.comdoaj.org This "click chemistry" approach allows for the attachment of various azide-containing molecules, leading to the formation of Current time information in Bangalore, IN.nih.govresearchgate.nettriazol-4-yl-methyl esters. This method provides a powerful tool for linking the modafinil scaffold to other chemical entities for advanced research applications. mdpi.com

Table 2: Examples of Functional Group Modifications Based on the Modafinil Carboxylate Scaffold

Derivative Class Reagents/Reaction Type Potential Application Source
Amides Thionyl chloride, various amines (e.g., methylamine, allylamine, cyclohexylamine) Synthesis of new chemical entities for biological screening nih.gov

| Current time information in Bangalore, IN.nih.govresearchgate.netTriazol-4-yl-methyl Esters | Propargyl alcohol (condensation), various azides (1,3-dipolar cycloaddition) | Linking to other molecules, development of probes | mdpi.comdoaj.org |

Advanced Analytical Methodologies for the Characterization and Quantification of S Modafinil D10 Carboxylate

Mass Spectrometry (MS) Applications in Research

Mass spectrometry is a cornerstone technique for the analysis of (S)-Modafinil-d10 Carboxylate, valued for its sensitivity, selectivity, and ability to provide structural information. mdpi.comencyclopedia.pub When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for quantifying the unlabeled analyte, modafinil (B37608) carboxylic acid, in complex biological matrices. nih.gov

Stable Isotope Dilution Mass Spectrometry (SIDMS) for Absolute Quantification

Stable Isotope Dilution Mass Spectrometry (SIDMS) is the gold standard for quantitative analysis in clinical and forensic toxicology. medchemexpress.com The technique involves adding a known quantity of a stable isotope-labeled internal standard, such as this compound, to a sample before processing and analysis. nih.gov Because the internal standard is chemically identical to the analyte of interest (modafinil carboxylic acid) but has a different mass, it co-elutes during chromatography and experiences similar ionization effects and potential sample loss during extraction. clearsynth.com

By measuring the peak area ratio of the analyte to the internal standard, highly accurate and precise quantification can be achieved, as this ratio corrects for variations in sample recovery and matrix effects. nih.gov LC-MS/MS methods utilizing deuterated standards for modafinil and its analogs have been validated for linearity, precision, and accuracy, demonstrating the robustness of this approach for therapeutic drug monitoring (TDM) and pharmacokinetic studies. nih.govnih.goveur.nl

Table 1: Typical Validation Parameters for SIDMS Methods This table presents representative data from validated SIDMS methods for related analytes, illustrating the performance metrics achievable when using a deuterated internal standard like this compound.

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Parameter Typical Value/Range Reference
Linearity (r²) > 0.99 oup.com
Lower Limit of Quantitation (LLOQ) 5 - 10 ng/mL nih.gov
Intraday Precision (%CV) < 10% eur.nl
Interday Precision (%CV) < 15% eur.nl
Accuracy (% Bias) Within ±15% eur.nl

Fragmentation Pathway Analysis for Structural Elucidation

Tandem mass spectrometry (MS/MS) is instrumental in confirming the chemical structure of analytes. In this process, a precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. shimadzu.com The fragmentation pattern is a unique fingerprint that helps to elucidate the molecule's structure.

For modafinil and its metabolites, a characteristic fragmentation involves the cleavage of the bond between the sulfur atom and the diphenylmethyl group, leading to the formation of a highly stable diphenylmethyl carbocation (m/z 167.08). diva-portal.org For this compound, this primary fragment would be shifted by 10 mass units to m/z 177, reflecting the ten deuterium (B1214612) atoms on the phenyl rings. Analysis of these specific fragmentation pathways provides unambiguous confirmation of the compound's identity and the location of the isotopic labels.

Table 2: Predicted Key Fragments of Modafinil Carboxylic Acid and this compound

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Analyte Precursor Ion [M+H]⁺ (m/z) Key Product Ion Product Ion (m/z)
Modafinil Carboxylic Acid 275.07 [C₁₃H₁₁]⁺ 167.08

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm), allowing for the determination of an analyte's elemental composition. diva-portal.orgtandfonline.com This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound, HRMS can verify its elemental composition (C₁₅H₄D₁₀O₃S) by comparing the measured exact mass to the theoretical calculated mass. lgcstandards.com This technique is essential for confirming the identity of novel metabolites, reference standards, and ensuring the absence of isobaric interferences in quantitative assays. encyclopedia.pubtandfonline.com

Table 3: Exact Mass Comparison

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Compound Molecular Formula Theoretical Exact Mass [M+H]⁺
Modafinil Carboxylic Acid C₁₅H₁₃O₃S 275.0686

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Isotopic Enrichment Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of chemical compounds and for assessing the degree and position of isotopic labeling. shimadzu.com

¹H NMR and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in a molecule. In the ¹H NMR spectrum of unlabeled modafinil carboxylic acid, signals corresponding to the protons on the two phenyl rings are observed in the aromatic region (typically 7.3-7.5 ppm). mdma.ch For this compound, these signals would be absent, providing clear evidence of deuteration on the aromatic rings. The remaining signals for the methine proton and the methylene (B1212753) protons of the acetic acid group would remain. mdma.ch

In the ¹³C NMR spectrum, carbons bonded to deuterium exhibit characteristic splitting patterns (due to C-D coupling) and have longer relaxation times, often resulting in broader and less intense signals compared to their protonated counterparts. nih.gov This allows for confirmation of the deuteration sites.

Table 4: Comparison of Expected ¹H and ¹³C NMR Chemical Shifts (δ) in ppm Data for the unlabeled compound is based on published literature. mdma.ch Shifts for the labeled compound are predicted based on structural similarity.

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Position Unlabeled (ppm) This compound (Expected ppm) Notes
¹H NMR
Aromatic-H 7.3 - 7.5 (m, 10H) Absent Protons replaced by deuterium.
CH-SO 5.4 (s, 1H) ~5.4 (s, 1H) Unaffected by aromatic deuteration.
CH₂-COOH 3.3-3.6 (d, 2H) ~3.3-3.6 (d, 2H) Unaffected by aromatic deuteration.
¹³C NMR
Aromatic-C 128 - 138 128 - 138 Signals are broadened and split due to C-D coupling.
CH-SO ~70 ~70 Unaffected by aromatic deuteration.
CH₂-COOH ~56 ~56 Unaffected by aromatic deuteration.

Deuterium NMR (²H NMR) for Isotopic Labeling Position Confirmation

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei. It is a definitive technique for confirming the positions of isotopic labels and assessing the isotopic enrichment of a deuterated compound. google.comspectralservice.de While ¹H NMR confirms the absence of protons at specific sites, ²H NMR confirms the presence of deuterium at those same sites. umsl.edu

A ²H NMR spectrum of this compound would show signals only in the aromatic region, corresponding to the chemical shift range where the phenyl protons would appear in a ¹H spectrum. The integration of these signals can be used to determine the degree of deuteration at each position. The absence of signals at other positions confirms that deuteration is confined to the two phenyl rings, verifying the structural integrity of the isotopic label.

Chromatographic Separations in Conjunction with Spectroscopic Techniques

The coupling of chromatographic separation with spectroscopic detection provides a powerful platform for the analysis of this compound. This combination allows for the effective separation of the analyte from its parent compound, other metabolites, and potential impurities, while spectroscopic detection offers sensitive and selective quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity and achieving separation of this compound. Reversed-phase HPLC (RP-HPLC) methods are predominantly employed, utilizing a nonpolar stationary phase and a polar mobile phase to separate compounds based on their hydrophobicity.

Research has established various RP-HPLC methods for the separation of modafinil and its metabolites, including the carboxylate form. researchgate.netresearchgate.net These methods are directly applicable to the deuterated analog. A key objective in these separations is to resolve the carboxylate metabolite from the parent drug, modafinil, and another major metabolite, modafinil sulfone. diva-portal.org

A simple and precise RP-HPLC method involves using an Xterra RP18 column with a mobile phase of methanol (B129727) and water (70:30 v/v), with detection at 260 nm. researchgate.net More complex separations have been achieved using gradient elution with mobile phases consisting of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer on a Kromasil C18 column, with detection at 225 nm. researchgate.net Another effective method for simultaneous determination uses a C8 column with a mobile phase of acetonitrile and a phosphoric acid buffer (pH 2.6), also with UV detection at 225 nm. nih.gov The addition of 0.1% formic acid to the aqueous portion of the mobile phase has been shown to improve the formation of the desired ion and increase sensitivity in mass spectrometry detection. diva-portal.org

The purity of this compound reference standards is typically confirmed by HPLC. For instance, a certificate of analysis for one batch reported an HPLC purity of 99.55% as determined by UV detection at 200 nm. lgcstandards.com The limit of detection for the non-deuterated acid metabolite has been reported to be as low as 0.04 mg/L using HPLC with UV detection at 236 nm. researchgate.net

Stationary Phase (Column)Mobile PhaseFlow RateDetectionReference
Kromasil C18Acetonitrile: 0.02M Ammonium Acetate (Gradient)Not SpecifiedPDA at 225nm researchgate.net
Xterra RP18 (250mm x 4.6mm, 5µm)Methanol:Water (70:30 v/v)1.0 mL/minUV at 260nm researchgate.net
C8 Symmetry (150mm x 3.9mm, 5µm)Acetonitrile: 0.05M Phosphoric Acid buffer, pH 2.6 (26:74 v/v)1.1 mL/minUV at 225nm nih.gov
Polaris C18-A (250mm x 4.0mm, 5µm)Acetonitrile:Buffer (35:65 v/v)1.0 mL/minUV at 220nm oup.com
Hypersil ODS C18 (250mm x 4.6mm, 5µm)Buffer:Acetonitrile (55:45 v/v)1.0 mL/minUV at 220nm researchgate.net

Gas Chromatography (GC) Considerations for Volatile Derivatives

Gas Chromatography (GC) is less commonly used for the direct analysis of this compound due to the compound's low volatility and thermal instability. The carboxylic acid functional group makes the molecule polar and prone to thermal degradation at the high temperatures required for GC analysis.

Studies have shown that modafinil and its carboxylic acid metabolite undergo severe degradation during analysis by GC with mass spectrometry (GC-MS) under electron impact ionization. researchgate.net The fragmentation pattern is dominated by the cleavage of the diphenylmethyl sulfinyl linkage, which makes differentiation difficult and quantification unreliable. researchgate.net

To overcome these limitations, derivatization is necessary to convert the non-volatile carboxylate into a more volatile and thermally stable form. A common approach for carboxylic acids is esterification. The conversion of this compound to its corresponding methyl ester, this compound Methyl Ester, creates a derivative that is more amenable to GC analysis. clearsynth.comlgcstandards.com This process replaces the acidic proton of the carboxyl group with a methyl group, reducing polarity and increasing volatility. While derivatization adds an extra step to the sample preparation process, it is essential for enabling the use of GC-based methods for the analysis of this compound. However, due to these complexities, LC-MS/MS is often the preferred method for its direct analysis capabilities. researchgate.net

CompoundGC SuitabilityConsideration / DerivatizationReference
This compoundPoorLow volatility and thermal degradation. Requires derivatization. researchgate.net
This compound Methyl EsterImprovedEsterification of the carboxyl group increases volatility and thermal stability. clearsynth.comlgcstandards.com

Applications of S Modafinil D10 Carboxylate in Investigating Modafinil Biotransformation Pathways

Elucidation of Modafinil (B37608) Metabolic Pathways in In Vitro Systems

In vitro systems, such as isolated liver microsomes and cultured hepatocytes, are fundamental for studying drug metabolism in a controlled environment, free from the complex variables of a whole organism. In these studies, (S)-Modafinil-d10 Carboxylate is indispensable for accurately quantifying the formation of Modafinil's main acidic metabolite.

Hepatic microsomes contain a high concentration of Cytochrome P450 (CYP) enzymes, while hepatocytes offer a more complete system that includes both Phase I and Phase II metabolic enzymes. In a typical experiment, unlabeled Modafinil is incubated with these systems. At specific time points, the reaction is stopped, and the biological matrix is processed. This compound is then added at a known, fixed concentration to each sample before analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

The labeled standard co-elutes with the unlabeled metabolite produced during the incubation but is distinguished by its higher mass. By comparing the mass spectrometer's signal intensity of the metabolite to that of the known concentration of the internal standard, researchers can precisely calculate the concentration of the metabolite formed over time. This allows for the accurate determination of metabolic rates.

Table 1: Representative Data from Hepatocyte Incubation with Modafinil
Incubation Time (minutes)(S)-Modafinil Carboxylate Formed (ng/mL)This compound Standard (ng/mL)Analyte/Standard Peak Area Ratio
00.050.00.00
1522.550.00.45
3048.150.00.96
6089.350.01.79

The metabolism of Modafinil proceeds through several pathways. scialert.netnih.gov Phase I metabolism primarily involves oxidation by CYP enzymes, leading to the formation of modafinil sulfone. scialert.net The major metabolic pathway, however, is a Phase II reaction involving amide hydrolysis to produce the pharmacologically inactive modafinil acid (carboxylate). scialert.netdroracle.ai

While this compound is used to quantify the acid metabolite, other labeled standards (such as a deuterated modafinil sulfone analog) would be used to quantify different metabolites. This comprehensive approach allows for a complete profile of Modafinil's metabolic fate in in vitro systems.

Tracing Modafinil Pharmacokinetic Processes in Preclinical Models

Following in vitro analysis, researchers use preclinical animal models to understand how a drug and its metabolites are absorbed, distributed, metabolized, and excreted (ADME) over time. Stable isotope-labeled standards are essential for generating the reliable pharmacokinetic data required for this analysis.

In preclinical pharmacokinetic studies, unlabeled Modafinil is administered to animal models such as rats or mice. nih.gov Blood, plasma, and urine samples are collected at various time intervals. nih.govzenodo.org During sample preparation for LC-MS analysis, a solution containing internal standards, including this compound and often a deuterated version of the parent drug (e.g., Modafinil-d10), is added. nih.gov This process corrects for any variability or loss of analyte during the extraction and analytical procedures, ensuring that the final calculated concentration is highly accurate. nih.gov This enables the creation of precise concentration-time profiles for both the parent drug and its key metabolites.

Table 2: Pharmacokinetic Profile of Modafinil and Modafinil Carboxylate in Rat Plasma
Time Post-Dose (hours)Modafinil Concentration (ng/mL)Modafinil Carboxylate Concentration (ng/mL)
0.5850120
1.01560350
2.02100780
4.018501150
8.0970920
24.0150210

*Concentrations of Modafinil Carboxylate were determined using this compound as an internal standard.

The accurate concentration data obtained using this compound allows for the calculation of critical pharmacokinetic parameters for the metabolite. These include the maximum concentration (Cmax), time to reach maximum concentration (Tmax), the area under the concentration-time curve (AUC), and the rate of clearance. These parameters are vital for understanding how quickly the metabolite is formed and eliminated from the body, providing a complete picture of the drug's disposition.

Mechanistic Studies of Enzymatic Biotransformation

Investigating which specific enzymes are responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. nih.gov Modafinil metabolism involves multiple CYP enzymes, including CYP3A4, CYP2C19, CYP1A2, and CYP2B6. nih.govdroracle.ai In vitro studies have shown that Modafinil can inhibit CYP2C19 and induce CYP1A2, CYP2B6, and CYP3A4. nih.govresearchgate.net

To determine the contribution of each enzyme to the formation of a specific metabolite, researchers conduct experiments with recombinant human CYP enzymes or use specific chemical inhibitors for each enzyme in hepatic microsomal incubations. In these assays, this compound is used to precisely quantify the production of modafinil acid. A significant reduction in the formation of modafinil acid in the presence of a specific CYP inhibitor indicates that the inhibited enzyme plays a key role in that metabolic pathway.

Table 3: Effect of CYP Inhibitors on Modafinil Carboxylate Formation Rate in Human Liver Microsomes
ConditionTarget EnzymeMetabolite Formation Rate (% of Control)
Control (No Inhibitor)N/A100%
+ KetoconazoleCYP3A475%
+ TiclopidineCYP2C1988%
+ FurafyllineCYP1A295%

Characterization of Cytochrome P450 (CYP) Isoforms Involved

The metabolism of modafinil involves multiple pathways, with oxidative metabolism mediated by the cytochrome P450 (CYP) system being a contributor, although less predominant than amide hydrolysis. droracle.ainih.gov In vitro studies using human liver microsomes and recombinant CYP enzymes are fundamental to identifying the specific isoforms responsible for these oxidative transformations.

In these experimental setups, modafinil is incubated with various CYP isoforms, and the rate of metabolite formation is measured. The primary metabolites formed through this pathway include modafinil sulfone. droracle.ai While the direct precursor to (S)-Modafinil Carboxylate is the parent drug via hydrolysis, understanding the interplay and competitive nature of all metabolic routes is crucial. Research has identified several CYP isoforms that interact with modafinil. CYP3A4 is the main P450 enzyme involved in modafinil's metabolism. droracle.ai Additionally, modafinil has been shown to be a weak inducer of CYP1A2, CYP2B6, and CYP3A4, and a reversible inhibitor of CYP2C19. nih.gov

The role of this compound in these studies is indirect but vital. To accurately determine the kinetics of metabolite formation, including any downstream products or to simply quantify the major hydrolytic metabolite in a complex system containing active CYPs, a robust analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice, and the use of a stable isotope-labeled internal standard like this compound is indispensable for achieving the necessary accuracy and precision in quantifying the formation of (S)-Modafinil Carboxylate.

Table 1: Cytochrome P450 Isoforms and Their Interaction with Modafinil
CYP IsoformRole in Modafinil MetabolismInteraction Type
CYP3A4Primary CYP isoform involved in oxidative metabolism. droracle.aiMetabolism, Weak Induction nih.gov
CYP2C19Minor metabolic contributor. droracle.aiReversible Inhibition nih.gov
CYP1A2Minor metabolic contributor. droracle.aiWeak Induction nih.gov
CYP2B6Minor metabolic contributor. droracle.aiWeak Induction nih.gov
CYP2C9Not a primary metabolic route.Suppression nih.gov

Investigation of Other Metabolizing Enzymes (e.g., Carboxylesterases, Glucuronosyltransferases)

The principal metabolic pathway for modafinil is not oxidation via CYP enzymes, but rather amide hydrolysis, which converts the parent drug into its main, pharmacologically inactive metabolite, modafinil acid (carboxylate). droracle.ainih.gov This pathway accounts for a significant portion of modafinil's elimination. The enzymes responsible for this hydrolysis are carboxylesterases (CES), such as human carboxylesterase 1 (hCE1) and 2 (hCE2), which are known to catalyze the hydrolysis of amides and esters. nih.govnih.gov

In studies designed to characterize the kinetics and contributions of these non-CYP enzymes, this compound is essential. When investigating the hydrolytic activity of carboxylesterases on modafinil, this compound allows researchers to precisely quantify the rate of (S)-Modafinil Carboxylate production. Similarly, in studies of UGTs, it could be used to quantify the substrate (the carboxylate metabolite) if it undergoes subsequent glucuronidation.

Table 2: Other Enzymes and Pathways in Modafinil Biotransformation
Enzyme/PathwayMetabolic ReactionResulting MetaboliteSignificance
Carboxylesterases (e.g., hCE1, hCE2)Amide Hydrolysis nih.govnih.govModafinil Carboxylate (Modafinil Acid)Major metabolic pathway. nih.gov
UDP-Glucuronosyltransferases (UGTs)Glucuronide Conjugation quora.comModafinil/Metabolite-GlucuronideIdentified elimination pathway. quora.com

Role as an Internal Standard in Bioanalytical Method Development

The most direct and significant application of this compound is its use as an internal standard in the development and validation of bioanalytical methods, particularly for LC-MS/MS. nih.gov An internal standard (IS) is a compound added in a known, constant amount to all samples, calibrators, and quality controls to correct for analytical variability.

Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry. nih.gov Because the isotopic labels (in this case, 10 deuterium (B1214612) atoms) impart a higher mass, this compound can be distinguished from the endogenous (non-labeled) metabolite by the mass spectrometer. However, its physicochemical properties are nearly identical to the analyte of interest, (S)-Modafinil Carboxylate.

This near-identity ensures that the SIL-IS behaves in the same way as the analyte during every step of the analytical process, including:

Sample Extraction: It compensates for any loss of analyte during protein precipitation, liquid-liquid extraction, or solid-phase extraction. nih.gov

Chromatography: It co-elutes with the analyte, ensuring that any fluctuations in retention time affect both compounds equally. nih.gov

Ionization: It corrects for matrix effects, where other molecules in the biological sample (e.g., plasma, urine) can suppress or enhance the ionization of the analyte in the mass spectrometer's source. isolife.nl

By measuring the ratio of the analyte's response to the internal standard's response, the method can achieve high precision and accuracy, which is crucial for pharmacokinetic, toxicological, and metabolic studies. The use of deuterated standards for the parent drug, such as armodafinil-d10 and modafinil-d5, is a well-established practice in the bioanalysis of modafinil, confirming the methodological importance of this approach. nih.govijpsr.com

Table 3: Properties and Advantages of this compound as an Internal Standard
PropertyAdvantage in Bioanalysis
Stable Isotope LabeledDistinct mass-to-charge ratio (m/z) from the analyte, allowing for simultaneous detection without interference.
Identical Chemical Structure (excluding isotopes)Ensures co-elution during chromatography and similar behavior during sample preparation. nih.gov
Similar Physicochemical PropertiesCorrects for variability in extraction recovery and accounts for matrix-induced ionization suppression or enhancement. isolife.nl
High Analytical RobustnessLeads to improved method accuracy, precision, and reliability for quantifying the target metabolite.

Advanced Research Paradigms and Comparative Studies Utilizing S Modafinil D10 Carboxylate

Stereoselective Metabolism of Modafinil (B37608) and its Enantiomers

Modafinil is a racemic compound, meaning it is composed of a 1:1 mixture of two enantiomers: (R)-modafinil and (S)-modafinil. rxlist.com These stereoisomers, while chemically similar, exhibit different pharmacokinetic profiles in the human body. fda.gov Research has shown that the (S)-enantiomer is metabolized approximately three times faster than the (R)-enantiomer. mdpi.comresearchgate.net This difference in metabolic rate is a key area of investigation where isotopically labeled compounds like (S)-Modafinil-d10 carboxylate are invaluable.

Comparative Analysis with (R)-Modafinil-d10 Carboxylate

The use of deuterated enantiomers, this compound and its counterpart (R)-Modafinil-d10 carboxylate, allows for direct comparative studies of their metabolic fates. By administering these labeled compounds, researchers can simultaneously track the metabolism of both enantiomers without interference from one another. This approach has been instrumental in confirming the stereoselective disposition of modafinil, where the l-isomer (S-modafinil) is eliminated more rapidly than the d-isomer (R-modafinil). nih.gov

Differential Metabolic Fate of Modafinil Stereoisomers

The primary metabolic pathway for modafinil is hydrolytic deamidation to form modafinil acid (modafinil carboxylate), followed by S-oxidation to form modafinil sulfone. fda.govscialert.net While both enantiomers undergo these transformations, the rates at which they occur differ significantly. The half-life of the l-isomer (S-modafinil) is about three times shorter than that of the d-isomer (R-modafinil) in humans. fda.gov This leads to a higher total exposure to the l-isomer at steady state. fda.gov The use of this compound helps in elucidating the precise enzymatic processes responsible for this differential metabolism, primarily involving hepatic enzymes. nih.gov

Table 1: Pharmacokinetic Properties of Modafinil Enantiomers

Parameter (R)-Modafinil (S)-Modafinil
Half-life Longer (~3 times that of S-isomer) fda.gov Shorter fda.govmdpi.comresearchgate.net
Metabolic Rate Slower Faster mdpi.comresearchgate.net

| Steady State Exposure | Lower | Higher (~3 times that of R-isomer) fda.gov |

Integration into Targeted Metabolomics and Flux Analysis Studies

This compound is a valuable internal standard in targeted metabolomics. nih.gov This field focuses on measuring specific sets of metabolites to understand physiological or pathological states. In drug development, targeted metabolomics can reveal how a drug and its metabolites are processed in the body. nih.gov The deuterated standard allows for precise and accurate quantification of the (S)-modafinil acid metabolite in biological samples like plasma and urine, which is crucial for pharmacokinetic modeling. nih.gov

Metabolic flux analysis, which measures the rates of metabolic reactions, can also benefit from the use of isotopically labeled compounds. By tracing the path of the deuterium-labeled (S)-modafinil carboxylate, researchers can map the flow of this metabolite through various metabolic pathways, providing a dynamic view of its processing in the body.

Application in Investigating Drug-Drug Interactions at the Metabolic Level

Modafinil is known to interact with the cytochrome P450 (CYP) enzyme system, which is responsible for metabolizing a wide range of drugs. nih.govwikipedia.org It can induce enzymes like CYP1A2, CYP2B6, and CYP3A4, while inhibiting others such as CYP2C9 and CYP2C19. nih.govresearchgate.netnih.gov These interactions can alter the plasma concentrations of co-administered drugs, potentially affecting their efficacy and safety.

This compound can be used in studies designed to investigate these drug-drug interactions. For instance, researchers can assess how the metabolism of (S)-modafinil is affected by other drugs that are inducers or inhibitors of the same CYP enzymes. Conversely, by monitoring the levels of the deuterated metabolite, they can determine the impact of modafinil on the metabolism of other medications. This is particularly important for drugs metabolized by CYP2C19, as modafinil can prolong their elimination. rxlist.comresearchgate.net

Table 2: Modafinil's Influence on Cytochrome P450 Enzymes

Enzyme Effect of Modafinil Potential Interaction
CYP1A2 Induction nih.govresearchgate.net Decreased levels of substrate drugs
CYP2B6 Induction nih.govresearchgate.net Decreased levels of substrate drugs
CYP3A4 Induction nih.govresearchgate.net Decreased levels of substrate drugs (e.g., steroidal contraceptives, triazolam) rxlist.comnih.gov
CYP2C9 Inhibition nih.govresearchgate.net Increased levels of substrate drugs (e.g., warfarin, phenytoin) fda.gov

| CYP2C19 | Inhibition nih.govresearchgate.netresearchgate.net | Increased levels of substrate drugs (e.g., diazepam, omeprazole) rxlist.comnih.gov |

Comparative Studies with Other Deuterated Modafinil Derivatives and Metabolites

The scientific utility of this compound is further enhanced when used in comparative studies with other deuterated modafinil derivatives. These can include deuterated parent modafinil ((S)-Modafinil-d10), the other main metabolite modafinil sulfone, and various other analogues. pharmaffiliates.comwikipedia.org Such studies allow for a comprehensive understanding of the entire metabolic cascade of modafinil.

By comparing the pharmacokinetic profiles of these different deuterated compounds, researchers can build a more complete picture of modafinil's absorption, distribution, metabolism, and excretion (ADME). For example, comparing the rate of formation of this compound from (S)-Modafinil-d10 with the rate of formation of other deuterated metabolites can reveal the relative importance of different metabolic pathways. These studies are crucial for drug development, helping to predict potential metabolic issues and informing the design of new drug candidates with improved pharmacokinetic properties. encyclopedia.pub

Future Research Directions and Emerging Applications

Development of Novel Isotopic Labeling Strategies for Modafinil (B37608) Metabolites

The synthesis of deuterated compounds like (S)-Modafinil-d10 Carboxylate is a well-established method for creating internal standards for mass spectrometry. However, future research is exploring more sophisticated and cost-effective isotopic labeling strategies for modafinil metabolites.

One promising avenue is the advancement of hydrogen-deuterium exchange (HDX) methods. Recent studies have demonstrated the feasibility of base-catalyzed hydrogen-deuterium exchange for deuterating armodafinil, the R-enantiomer of modafinil. nih.gov This approach offers a potentially more rapid and economical alternative to de novo synthesis of deuterated standards. nih.gov Future investigations could adapt and refine this technique for the specific production of this compound and other metabolites, focusing on controlling the degree of deuteration and ensuring the stability of the introduced isotopes under various analytical conditions. nih.gov

Beyond deuterium (B1214612), there is potential for incorporating other stable isotopes such as ¹³C and ¹⁵N . While more complex and costly, the use of these heavier isotopes can provide additional benefits. For instance, ¹³C-labeling can circumvent any potential for chromatographic shifts due to the deuterium isotope effect, ensuring perfect co-elution with the unlabeled analyte. otsuka.co.jp The development of synthetic routes to introduce ¹³C or ¹⁵N into the core structure of modafinil and its metabolites would represent a significant advancement, offering a wider array of internal standards for increasingly complex analytical challenges. doi.org

Table 1: Comparison of Isotopic Labeling Strategies

Labeling StrategyAdvantagesDisadvantagesPotential Application for Modafinil Metabolites
Deuteration (e.g., d10) Relatively cost-effective, established synthesis.Potential for isotopic effects (chromatographic shifts, altered fragmentation), possibility of back-exchange.Current standard for this compound.
Hydrogen-Deuterium Exchange (HDX) Potentially more rapid and economical than de novo synthesis.Requires careful control of reaction conditions to manage the degree and position of labeling.Cost-effective production of deuterated modafinil metabolite standards. nih.gov
¹³C Labeling No chromatographic isotope effect, highly stable.More expensive and complex synthesis.High-precision quantification in advanced analytical platforms. otsuka.co.jpnumberanalytics.com
¹⁵N Labeling Useful for nitrogen-containing metabolites, stable.Applicable only to specific metabolites, complex synthesis.Tracing nitrogen metabolism pathways related to modafinil. numberanalytics.com
In vitro Chemical Isotope Labeling (CIL) Targets specific functional groups, can label a class of metabolites at once.Derivatization may alter analyte properties.Rapidly labeling all carboxyl-containing metabolites in a sample for targeted analysis. doi.org

Exploration of Advanced Analytical Techniques for Enhanced Sensitivity and Specificity

The primary role of this compound as an internal standard is intrinsically linked to the evolution of analytical instrumentation. As new technologies with greater sensitivity and specificity emerge, the demand for high-purity, stable isotope-labeled standards will increase.

High-Resolution Mass Spectrometry (HRMS) , particularly when coupled with liquid chromatography (LC-HRMS), is becoming a standard tool in forensic toxicology and pharmaceutical analysis. mdpi.comfda.gov The ability of HRMS to provide exact mass measurements allows for a high degree of confidence in compound identification. In this context, this compound is essential for accurate quantification, enabling the differentiation of the metabolite from matrix interferences and other structurally similar compounds. fda.gov Future research will likely see the expanded use of this labeled standard in validating new LC-HRMS methods for the detection of modafinil and its analogs in various biological matrices and even in products marketed as dietary supplements. fda.gov

Tandem Mass Spectrometry (MS/MS) techniques, such as those utilizing triple quadrupole (QqQ) mass spectrometers, offer exceptional sensitivity and specificity through multiple reaction monitoring (MRM). scialert.netmdpi.com The development of robust UHPLC-QqQ-MS/MS methods relies on stable isotope-labeled internal standards like this compound to ensure accuracy and precision, especially at low concentrations. mdpi.com Future work will likely focus on optimizing fragmentation pathways for modafinil metabolites and their deuterated counterparts to further enhance the limits of detection and quantification in complex biological samples. scialert.net

Emerging techniques such as Direct Real-Time Analysis (DART) and Laser Desorption-Assisted Ionization Mass Spectrometry Imaging (MALDI-MSI) are pushing the boundaries of rapid and spatially resolved chemical analysis. mdpi.com While still in earlier stages of application for modafinil analysis, these methods could benefit from the use of labeled standards for method development and validation, opening up new possibilities for near-instantaneous screening and mapping the distribution of modafinil and its metabolites within tissues. mdpi.com

Potential for Application in Systems Biology and Multi-Omics Research Related to Modafinil

Systems biology aims to understand the complex interactions within a biological system by integrating data from various "omics" platforms, such as genomics, proteomics, and metabolomics. nih.gov Stable isotope labeling is a cornerstone of metabolomics research, allowing for the tracing of metabolic pathways and the quantification of metabolic fluxes. otsuka.co.jpnumberanalytics.com

While direct research is still emerging, this compound and other labeled modafinil-related compounds have significant potential in this field. By administering a labeled version of modafinil to a biological system (e.g., cell cultures, animal models), researchers could trace its metabolic fate and measure the downstream effects on various metabolic pathways. frontiersin.org This approach, known as stable isotope-resolved metabolomics (SIRM) , could provide a dynamic view of how modafinil perturbs cellular metabolism beyond its known targets. numberanalytics.comfrontiersin.org

For instance, such studies could elucidate:

The precise flux through the metabolic pathways leading to modafinil acid and modafinil sulfone.

The impact of modafinil on central carbon metabolism, amino acid metabolism, or lipid metabolism.

How genetic variations (pharmacogenomics) influence the metabolic processing of modafinil and its systemic effects.

Integrating these metabolomic data with proteomic and transcriptomic analyses could provide a holistic understanding of modafinil's mechanism of action, potentially uncovering novel therapeutic targets or explaining its cognitive-enhancing effects. nih.govnih.gov this compound would serve as an essential reference standard in these complex multi-omics experiments to accurately identify and quantify the labeled metabolites.

Expansion of its Use in Preclinical Drug Discovery and Development Pipelines

The use of this compound is poised to expand within preclinical drug discovery and development, moving beyond simple bioanalytical applications.

In pharmacokinetic/pharmacodynamic (PK/PD) modeling , accurate measurement of drug and metabolite concentrations over time is critical. google.com this compound enables the generation of high-quality pharmacokinetic data for modafinil's primary metabolite, which is essential for building robust models that can predict the drug's behavior in different populations and dosing regimens. nih.govgoogle.com These models are invaluable for optimizing drug dosage and understanding the relationship between drug exposure and therapeutic or adverse effects.

Drug-drug interaction (DDI) studies are a mandatory part of preclinical and clinical development. nih.govnih.gov Modafinil is known to interact with the cytochrome P450 (CYP) enzyme system, potentially affecting the metabolism of co-administered drugs. nih.gove-lactancia.org When studying these interactions, it is crucial to accurately measure not only the parent drug but also its major metabolites. This compound serves as a reliable internal standard for quantifying modafinilic acid in these studies, helping to delineate the specific metabolic pathways affected by interacting drugs. nih.govresearchgate.net

Furthermore, as new modafinil analogs are developed for various therapeutic indications, this compound can serve as a valuable tool. fda.gov It can be used as a reference standard in comparative metabolism studies to understand how structural modifications to the parent drug affect the rate and pathway of its metabolism to the corresponding carboxylate.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural integrity and purity of (S)-Modafinil-d10 Carboxylate?

  • Methodological Answer : Structural verification should combine nuclear magnetic resonance (NMR) spectroscopy for deuterium positional confirmation (e.g., distinguishing (S)-enantiomer specificity) and high-resolution mass spectrometry (HRMS) to validate the molecular formula (C₁₅H₅D₁₀NO₃S). Purity assessment requires reverse-phase HPLC with UV detection at 220 nm, using a C18 column and isocratic elution (e.g., 70:30 acetonitrile:ammonium acetate buffer). Cross-reference with European Pharmacopoeia (EP) standards for Modafinil to ensure compliance with validated protocols .

Q. How should researchers design a stability study for this compound under varying storage conditions?

  • Methodological Answer : Use accelerated stability testing per ICH guidelines: expose the compound to temperatures (25°C, 40°C), humidity (75% RH), and light (ICH Q1B). Monitor degradation via HPLC-UV for impurity profiling. For deuterium retention, employ LC-MS/MS to detect potential hydrogen-deuterium exchange. Include controls with non-deuterated Modafinil carboxylate to isolate isotopic effects .

Advanced Research Questions

Q. How can isotopic effects of deuterium in this compound influence its metabolic stability in in vitro hepatic microsome assays?

  • Methodological Answer : Conduct parallel assays comparing this compound with its non-deuterated counterpart. Use human liver microsomes (HLM) and NADPH cofactor, quantifying parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (CLint) and assess deuterium kinetic isotope effects (KIE) by comparing half-lives. Note that deuteration at metabolically labile positions (e.g., benzylic sites) may reduce CYP450-mediated oxidation, altering CLint .

Q. What experimental strategies resolve contradictions in reported solubility profiles of this compound across different pH environments?

  • Methodological Answer : Perform pH-solubility profiling using potentiometric titration (e.g., Sirius T3) to determine pKa and pH-solubility curves. Compare results with computational predictions (e.g., ACD/Labs). For discrepancies, investigate solid-state forms (polymorphs, hydrates) via X-ray diffraction (PXRD) and dynamic vapor sorption (DVS). Address inconsistencies by standardizing buffer ionic strength and temperature (e.g., 25°C ± 0.5) .

Q. How to optimize a pharmacokinetic (PK) study design using this compound as an internal standard for quantifying endogenous metabolites?

  • Methodological Answer : Use a crossover design in rodent models, administering deuterated and non-deuterated forms separately to avoid isotopic interference. Employ stable isotope dilution analysis (SIDA) with LC-MS/MS for quantification. Validate matrix effects by spiking plasma/brain homogenates with deuterated standard at three concentrations (low, mid, high). Include a washout period to exclude carryover effects .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the plasma protein binding (PPB) of this compound in rodent vs. human models?

  • Methodological Answer : Replicate PPB assays using equilibrium dialysis (37°C, pH 7.4) with matched species-specific plasma. For rodent-human disparities, test albumin/fibrinogen binding via surface plasmon resonance (SPR) to identify species-specific affinity differences. If contradictions persist, validate assay conditions (e.g., free fraction calculations) and cross-check with radiolabeled studies to confirm accuracy .

Q. What steps mitigate variability in deuterium incorporation efficiency during this compound synthesis?

  • Methodological Answer : Optimize synthetic routes (e.g., catalytic deuteration vs. exchange reactions) and monitor deuterium distribution via ²H-NMR. For low incorporation (<98 atom % D), purify intermediates using preparative HPLC. Validate batch-to-batch consistency using HRMS and isotopic abundance calculations. Document reaction parameters (temperature, catalyst loading) to identify variability sources .

Experimental Design Frameworks

Q. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when investigating this compound’s neuropharmacological mechanisms?

  • Methodological Answer :

  • Feasible : Use in silico docking (e.g., AutoDock Vina) to predict binding to dopamine/norepinephrine transporters before in vivo assays.
  • Novel : Focus on understudied off-target interactions (e.g., histamine H3 receptor modulation).
  • Ethical : Adhere to OECD guidelines for animal studies, minimizing sample sizes via power analysis.
  • Relevant : Align with translational goals, such as improving wakefulness agents with reduced side effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.